molecular formula C12H17Cl2N3 B029691 4-(piperazin-1-yl)-1H-indole dihydrochloride CAS No. 255714-24-0

4-(piperazin-1-yl)-1H-indole dihydrochloride

Cat. No. B029691
M. Wt: 274.19 g/mol
InChI Key: FHRAUNYCUBSDMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(piperazin-1-yl)-1H-indole derivatives often involves electrochemical oxidation processes. Amani, Khazalpour, and Nematollahi (2012) demonstrated a unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives through the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives (Amani, Khazalpour, & Nematollahi, 2012).

Molecular Structure Analysis

The molecular structure of 4-(piperazin-1-yl)-1H-indole derivatives has been elucidated through density functional computational and X-ray studies. Şahin, Yarim, and Koksal (2017) determined the crystal and molecular structure of a closely related compound, showcasing the insights into molecular geometry, electrostatic potential maps, and atomic charges (Şahin, Yarim, & Koksal, 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-(piperazin-1-yl)-1H-indole dihydrochloride derivatives often lead to the synthesis of complex molecules with significant biological activity. For example, compounds synthesized from this derivative have shown potential as 5-HT₁D receptor ligands with improved pharmacokinetic profiles, highlighting their chemical reactivity and interaction with biological receptors (van Niel et al., 1999).

Scientific Research Applications

  • Medicinal Chemistry

    • Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
    • The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
  • Synthetic Chemistry

    • Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This presents an overview of the recent synthetic methods to afford functionalized piperazines with a focus on C–H functionalization .
  • Antimicrobial Research

    • In an effort to improve the antimicrobial activity of norfloxacin, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current .
  • Antibacterial Research

    • A series of hybrid norfloxacin–thiazolidinedione molecules were synthesized to improve the antimicrobial activity of norfloxacin . These new hybrids were designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
  • Pharmaceutical Testing

    • [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride is used as a high-quality reference standard for pharmaceutical testing . For more than 25 years, quality reference standards have been delivered for analytical development, method validation, and stability and release testing to customers around the world .
  • Chemical Synthesis

    • 4-(PIPERAZIN-1-YL)BENZOIC ACID DIHYDROCHLORIDE is a compound used in chemical synthesis .
  • Antimicrobial Agents

    • In an effort to improve the antimicrobial activity of norfloxacin, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized . These new hybrids were intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .
  • Pharmaceutical Reference Standards

    • [2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride is used as a high-quality reference standard for pharmaceutical testing . For more than 25 years, quality reference standards have been delivered for analytical development, method validation, and stability and release testing to customers around the world .
  • Chemical Synthesis

    • 4-Piperazin-1-yl-quinoline Dihydrochloride is a compound used in chemical synthesis .

Safety And Hazards

As with any chemical compound, safety and hazards associated with piperazine derivatives depend on the specific compound and its intended use .

Future Directions

Future research in the field of piperazine derivatives is likely to focus on expanding their structural diversity and exploring their potential uses in medicinal chemistry .

properties

IUPAC Name

4-piperazin-1-yl-1H-indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;;/h1-5,13-14H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRAUNYCUBSDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655118
Record name 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperazin-1-yl)-1H-indole dihydrochloride

CAS RN

255714-24-0
Record name 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255714-24-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(piperazin-1-yl)-1H-indole dihydrochloride
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4-(piperazin-1-yl)-1H-indole dihydrochloride
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4-(piperazin-1-yl)-1H-indole dihydrochloride
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4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 5
4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 6
4-(piperazin-1-yl)-1H-indole dihydrochloride

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